A Technical Guide to the Spectroscopic Profile of 6-Fluoro-2,3-dimethoxybenzaldehyde
A Technical Guide to the Spectroscopic Profile of 6-Fluoro-2,3-dimethoxybenzaldehyde
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 6-Fluoro-2,3-dimethoxybenzaldehyde, a valuable substituted benzaldehyde derivative in organic synthesis and drug discovery. While experimental spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and comparative data from its parent analogue, 2,3-dimethoxybenzaldehyde, to present a robust, predictive interpretation of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth theoretical insights and practical methodologies for the spectroscopic characterization of this and similar fluorinated aromatic compounds.
Introduction
6-Fluoro-2,3-dimethoxybenzaldehyde (C₉H₉FO₃, Molar Mass: 184.16 g/mol ) is a polysubstituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1] The strategic placement of a fluorine atom alongside two methoxy groups and an aldehyde functionality on the benzene ring imparts unique electronic properties and conformational constraints, making its unambiguous structural elucidation paramount. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture.
The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[2] Understanding the influence of this highly electronegative and NMR-active nucleus on the standard spectroscopic data is crucial for accurate interpretation and quality control. This guide will first present the available spectroscopic data for the parent compound, 2,3-dimethoxybenzaldehyde, and then provide a detailed, theoretically grounded analysis of the anticipated spectral changes resulting from the introduction of a fluorine atom at the 6-position.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-Fluoro-2,3-dimethoxybenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.
2.1.1. Reference Data: 2,3-Dimethoxybenzaldehyde
The ¹H NMR spectrum of 2,3-dimethoxybenzaldehyde serves as a crucial baseline. The key resonances are assigned as follows:
| Proton | Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde-H | ~10.4 | s | 1H |
| Aromatic-H | ~7.0-7.5 | m | 3H |
| Methoxy-H (C2) | ~3.9 | s | 3H |
| Methoxy-H (C3) | ~3.9 | s | 3H |
| (Note: Specific shifts can vary based on solvent and instrument frequency. The methoxy signals may be distinct or overlap.) |
2.1.2. Predicted ¹H NMR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
The introduction of a fluorine atom at the C-6 position, ortho to the aldehyde group, will induce significant and predictable changes in the ¹H NMR spectrum.
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Aldehyde Proton (CHO): The aldehyde proton is expected to experience a downfield shift due to the electron-withdrawing nature of the adjacent fluorine atom. Furthermore, it will exhibit coupling to the fluorine, resulting in a doublet (JHF ≈ 2-4 Hz).
-
Aromatic Protons: The two aromatic protons will be coupled to each other and to the fluorine atom. This will result in complex splitting patterns (doublet of doublets or more complex multiplets). The proton ortho to the fluorine (at C-5) will show a larger coupling constant to fluorine (³JHF ≈ 6-10 Hz) than the proton meta to the fluorine (at C-4) (⁴JHF ≈ 1-3 Hz).
-
Methoxy Protons (OCH₃): The methoxy protons at C-2 and C-3 are expected to remain as singlets, but their chemical shifts may be slightly altered due to changes in the overall electronic environment of the ring.
Predicted ¹H NMR Data for 6-Fluoro-2,3-dimethoxybenzaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C=O | 10.3 - 10.5 | d | ⁴JHF ≈ 2-4 |
| H-4 | 7.2 - 7.6 | dd | ³JHH ≈ 7-9, ⁴JHF ≈ 1-3 |
| H-5 | 6.9 - 7.3 | dd | ³JHH ≈ 7-9, ³JHF ≈ 6-10 |
| OCH₃ (C2) | 3.9 - 4.1 | s | - |
| OCH₃ (C3) | 3.8 - 4.0 | s | - |
Experimental Protocol for ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-2,3-dimethoxybenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
2.2.1. Reference Data: 2,3-Dimethoxybenzaldehyde
| Carbon | Chemical Shift (ppm) |
| C=O | ~190 |
| Aromatic C-H | ~115-130 |
| Aromatic C-O | ~145-155 |
| Aromatic C-CHO | ~135 |
| OCH₃ | ~56 |
2.2.2. Predicted ¹³C NMR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
The fluorine atom will directly couple to the carbon atoms in the ring, leading to characteristic splitting patterns. The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.
-
C-6 (Directly bonded to F): This carbon will appear as a large doublet with a ¹JCF of approximately 240-260 Hz. Its chemical shift will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C-1 (ipso to CHO): This carbon will show a smaller doublet due to two-bond coupling (²JCF ≈ 20-30 Hz).
-
C-5 (ortho to F): This carbon will also exhibit a doublet with a ²JCF of around 20-30 Hz.
-
C-2 (ortho to F): This carbon will show a smaller doublet due to two-bond coupling (²JCF ≈ 15-25 Hz).
-
C-4 (meta to F): This carbon will show a smaller doublet due to three-bond coupling (³JCF ≈ 5-10 Hz).
-
C-3 (meta to F): This carbon will also show a smaller doublet due to three-bond coupling (³JCF ≈ 3-8 Hz).
-
Aldehyde Carbon (C=O): This carbon may show a small doublet due to three-bond coupling to fluorine (³JCF ≈ 2-5 Hz).
-
Methoxy Carbons (OCH₃): These carbons may show very small couplings to fluorine (⁴JCF), which might not be resolved.
Predicted ¹³C NMR Data for 6-Fluoro-2,3-dimethoxybenzaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C=O | 188 - 192 | d | ³JCF ≈ 2-5 |
| C-6 | 160 - 165 | d | ¹JCF ≈ 240-260 |
| C-2 | 150 - 155 | d | ²JCF ≈ 15-25 |
| C-3 | 145 - 150 | d | ³JCF ≈ 3-8 |
| C-1 | 125 - 130 | d | ²JCF ≈ 20-30 |
| C-5 | 115 - 120 | d | ²JCF ≈ 20-30 |
| C-4 | 110 - 115 | d | ³JCF ≈ 5-10 |
| OCH₃ (C2) | 56 - 58 | s or small m | - |
| OCH₃ (C3) | 55 - 57 | s or small m | - |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR, though a more concentrated sample (20-50 mg) may be beneficial.
-
Instrument Setup: Acquire the spectrum on a broadband-equipped NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-220 ppm.
-
Use a 45-degree pulse angle.
-
A longer relaxation delay (2-5 seconds) is often necessary.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[3]
Predicted ¹⁹F NMR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
-
Chemical Shift: The chemical shift of the fluorine atom in aromatic compounds is sensitive to the nature and position of other substituents.[4] For 6-Fluoro-2,3-dimethoxybenzaldehyde, the fluorine is ortho to an aldehyde group and a methoxy group. The chemical shift is expected to be in the range of -110 to -140 ppm relative to CFCl₃.
-
Multiplicity: The ¹⁹F signal will be split by the neighboring aromatic protons. It is expected to appear as a doublet of doublets due to coupling with H-5 (³JFH ≈ 6-10 Hz) and H-4 (⁴JFH ≈ 1-3 Hz). Further smaller coupling to the aldehyde proton may also be observed.
Experimental Protocol for ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Use a standard one-pulse experiment.
-
The spectral width should be set to cover the expected range of organofluorine compounds (e.g., -50 to -250 ppm).
-
-
Processing: Standard processing steps are applied. The spectrum is referenced to an external standard like CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
3.1. Reference Data: Benzaldehyde Derivatives
The IR spectrum of a substituted benzaldehyde will show characteristic absorption bands.[5]
3.2. Predicted IR Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
The key functional groups in 6-Fluoro-2,3-dimethoxybenzaldehyde will give rise to distinct peaks.
-
C=O Stretch (Aldehyde): A strong, sharp absorption is expected in the region of 1690-1710 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to an aliphatic aldehyde. The presence of the ortho-fluoro and methoxy groups may slightly shift this value.
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is often sharp and characteristic of aldehydes.
-
C-O Stretch (Methoxy): Strong absorptions corresponding to the aryl-alkyl ether C-O stretching are expected around 1250-1300 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).
-
C-F Stretch: A strong absorption due to the C-F bond stretching is expected in the range of 1100-1300 cm⁻¹. This may overlap with the C-O stretching bands.
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring will determine the position of these bands, typically in the 700-900 cm⁻¹ region.
Summary of Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2820-2850, 2720-2750 | Weak-Medium |
| Carbonyl C=O Stretch | 1690-1710 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-F Stretch | 1100-1300 | Strong |
| Ether C-O Stretch | 1250-1300, 1020-1080 | Strong |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid 6-Fluoro-2,3-dimethoxybenzaldehyde onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The spectrum is automatically ratioed against the background by the instrument software.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
4.1. Predicted Mass Spectrum of 6-Fluoro-2,3-dimethoxybenzaldehyde
For 6-Fluoro-2,3-dimethoxybenzaldehyde (MW = 184.16), the following features are expected in the electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺˙): A prominent peak is expected at m/z = 184. The presence of a stable aromatic ring enhances the stability of the molecular ion.
-
[M-1]⁺ Peak: Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aromatic aldehydes, which would result in a significant peak at m/z = 183.[6]
-
[M-29]⁺ Peak: Loss of the formyl radical (•CHO) would lead to a peak at m/z = 155.
-
[M-15]⁺ Peak: Loss of a methyl radical (•CH₃) from one of the methoxy groups is a likely fragmentation, giving a peak at m/z = 169.
-
Further Fragmentations: The fragment at m/z = 169 could subsequently lose carbon monoxide (CO) to give a peak at m/z = 141.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 6-Fluoro-2,3-dimethoxybenzaldehyde in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-GC-MS)
-
Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization source.
-
GC Parameters:
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program to ensure good separation and peak shape.
-
-
MS Parameters:
-
Set the ionization energy to 70 eV.
-
Scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum.
Conclusion
The spectroscopic characterization of 6-Fluoro-2,3-dimethoxybenzaldehyde is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. This guide provides a robust predictive framework for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectra, grounded in established spectroscopic principles and comparative analysis with its non-fluorinated analogue. The detailed protocols and theoretical explanations herein are designed to empower researchers in the accurate identification and characterization of this and other complex fluorinated aromatic compounds, thereby facilitating advancements in synthetic and medicinal chemistry.
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